molecular formula C7H9NO3 B165075 5-Propylisoxazole-4-carboxylic acid CAS No. 134541-04-1

5-Propylisoxazole-4-carboxylic acid

Cat. No. B165075
M. Wt: 155.15 g/mol
InChI Key: HQXNNBLBFXZUBM-UHFFFAOYSA-N
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Description

5-Propylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .


Molecular Structure Analysis

The molecular structure of 5-Propylisoxazole-4-carboxylic acid includes a five-membered isoxazole ring, a carboxylic acid group, and a propyl group . The molecule contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Domino Isoxazole-Isomerization : Serebryannikova et al. (2019) detailed the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process involved Fe(II)-catalyzed isomerization, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields, underlining the significance of this method in chemical synthesis (Serebryannikova et al., 2019).

  • Functional Heterocycles Synthesis : Vitale and Scilimati (2013) focused on the synthesis of functional isoxazoles, emphasizing their role as crucial starting reagents in the total synthesis of natural products, drugs, and agrochemicals (Vitale & Scilimati, 2013).

  • Transformation to Pyrrole Derivatives : Galenko et al. (2015) reported the domino reaction of 5-alkoxy- or 5-aminoisoxazoles under metal relay catalysis, transforming them into pyrrole-2,4-dicarboxylic acid derivatives, highlighting the versatility of isoxazoles in organic synthesis (Galenko et al., 2015).

Pharmacological and Biological Activities

  • Immunological Activity : Ryng et al. (1999) synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their immunotropic activity, revealing suppressory activities in the humoral and cellular immune response (Ryng et al., 1999).

  • QSAR Studies and Immunological Effects : Ryng et al. (2001) also explored the immunological activities of 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, highlighting the dependence of stimulatory or inhibitory effects on the substituents' origin and location, supported by QSAR studies (Ryng et al., 2001).

Material Science and Advanced Applications

  • X-ray Crystallography and Computer-Aided Design : Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, focusing on their potential as antibacterial or antifungal agents. This included synthesis, X-ray diffraction, and quantum-chemical DFT calculations (Jezierska et al., 2003).

Future Directions

The future directions for research on 5-Propylisoxazole-4-carboxylic acid and other isoxazole derivatives are likely to focus on developing new synthetic strategies, improving the selectivity of peptide linkers, and exploring their potential applications in drug discovery . The use of unnatural amino acids and peptidomimetics is seen as a promising approach for the development of highly selective peptide linkers .

properties

IUPAC Name

5-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXNNBLBFXZUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564026
Record name 5-Propyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylisoxazole-4-carboxylic acid

CAS RN

134541-04-1
Record name 5-Propyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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